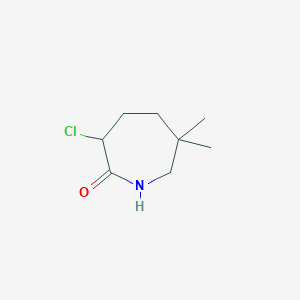

3-Chloro-6,6-dimethylazepan-2-one

Description

This compound appears to involve a seven-membered azepanone ring with chloro and dimethyl substituents at positions 3 and 6, respectively. The evidence instead focuses on structurally distinct 3-chloro-substituted compounds, such as napyradiomycins and quinoxaline derivatives. For transparency, this article will address the limitations of the evidence and discuss related analogs where applicable.

Properties

CAS No. |

64442-17-7 |

|---|---|

Molecular Formula |

C8H14ClNO |

Molecular Weight |

175.65 g/mol |

IUPAC Name |

3-chloro-6,6-dimethylazepan-2-one |

InChI |

InChI=1S/C8H14ClNO/c1-8(2)4-3-6(9)7(11)10-5-8/h6H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

QZRIDTFRVLDPIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C(=O)NC1)Cl)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several 3-chloro-substituted compounds with varying biological and chemical properties. While none directly match the azepanone core of 3-Chloro-6,6-dimethylazepan-2-one, the following comparisons are based on functional groups, substitution patterns, and bioactivity trends from the provided

3-Chloro-6,8-dihydroxy-α-lapachone (Compound 3)

- Structure: A naphthoquinone derivative with chloro (C-3), hydroxy (C-6 and C-8), and α-lapachone backbone modifications .

- Key Properties: Antibacterial Activity: Exhibited weak activity against Staphylococcus aureus (MIC >128 μg/mL), contrasting with other napyradiomycins (e.g., compounds 1–2, 4–9) that showed MIC values of 0.25–32 μg/mL against Gram-positive bacteria . Cytotoxicity: Unlike napyradiomycins 2, 4, 6, and 7, compound 3 lacked reported cytotoxicity against human cancer cell lines . Spectroscopic Data: UV, IR, NMR, and HRESIMS profiles were consistent with its substituted naphthoquinone structure .

Diethyl (3-Chloro-6,7-difluoro-1H-thiazolo[3,4-a]quinoxalin-1-ylidene) Malonate

- Structure: A thiazoloquinoxaline derivative with chloro (C-3), difluoro (C-6,7), and malonate ester groups, synthesized for HIV/AIDS treatment .

Other Chloro-Substituted Analogs

- 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam): A benzodiazepine derivative with a 2-chlorophenyl group. While structurally unrelated to azepanones, its purity and stability data (e.g., absence of impurities in analytical reports) highlight methodologies relevant for characterizing chloro-substituted heterocycles .

- Chloroanilines (e.g., 3-Chloroaniline) :

Limitations of Available Evidence

- Structural Discrepancies: None of the referenced compounds share the azepanone core or substitution pattern of this compound.

- Biological Data Gaps: For the discussed analogs, antibacterial and cytotoxic activities vary significantly (e.g., napyradiomycins vs.

- Synthetic Methods: While outlines synthesis for a chloro-difluoroquinoxaline, azepanone-specific protocols (e.g., lactamization, chloro-substitution) are absent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.